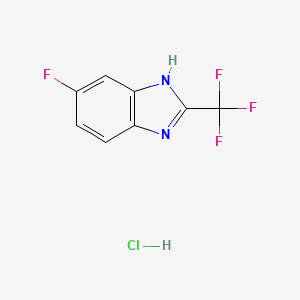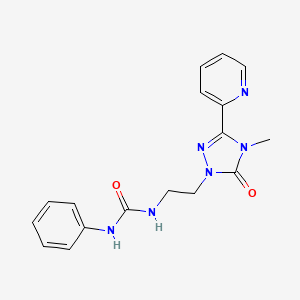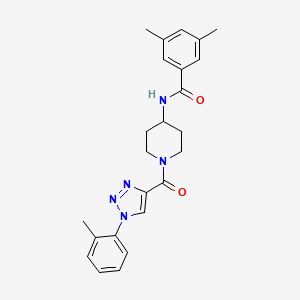![molecular formula C15H18ClNO2 B2470470 [4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone CAS No. 2411240-46-3](/img/structure/B2470470.png)
[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors CB1 and CB2. It was first synthesized in the 1990s as a potential therapeutic agent for pain management and other medical conditions. However, its high potency and potential for abuse led to its classification as a Schedule I controlled substance in the United States and many other countries.
Mechanism of Action
[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone acts as an agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. When these receptors are activated, they modulate various physiological processes in the body, including pain perception, inflammation, appetite regulation, and mood. [4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone binds to these receptors with high affinity and activates them, leading to a range of effects depending on the specific receptor subtype and the location of the receptor in the body.
Biochemical and Physiological Effects:
[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone has been shown to have a range of biochemical and physiological effects, many of which are mediated through the endocannabinoid system. It has been shown to reduce pain perception in animal models of acute and chronic pain, and to have anti-inflammatory effects in models of inflammation. [4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone has also been shown to affect appetite regulation, with some studies suggesting that it may increase food intake and body weight. Additionally, [4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone has been shown to affect mood and behavior in animal models, with some studies suggesting that it may have anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
One advantage of using [4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of cannabinoid receptor activation with greater precision and control than with natural cannabinoids such as THC. However, a major limitation of using [4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone is its potential for abuse and toxicity. Due to its high potency and potential for addiction, it must be handled with care and used in accordance with strict safety protocols.
Future Directions
There are many potential future directions for research involving [4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone and other synthetic cannabinoids. One area of interest is the development of new therapeutic agents that target the endocannabinoid system for the treatment of pain, inflammation, and other medical conditions. Additionally, there is ongoing research into the mechanisms underlying the effects of cannabinoids on the brain and behavior, with the goal of developing new treatments for psychiatric disorders such as anxiety and depression. Finally, there is interest in developing new synthetic cannabinoids that have improved safety profiles and reduced potential for abuse.
Synthesis Methods
[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone can be synthesized by a multistep process involving the reaction of various chemical intermediates. One common method involves the reaction of 4-chlorobenzyl cyanide with piperidine in the presence of a base to form 4-(4-chlorophenyl)-1-piperidinylacetonitrile. This intermediate is then converted to the oxirane derivative using epichlorohydrin and a Lewis acid catalyst. Finally, the oxirane derivative is hydrolyzed to yield [4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone.
Scientific Research Applications
[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to have high affinity for CB1 and CB2 receptors, and to activate these receptors with greater potency than natural cannabinoids such as THC. [4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone has been used to study the effects of cannabinoid receptor activation on pain perception, inflammation, appetite regulation, and other physiological processes.
properties
IUPAC Name |
[4-[(4-chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2/c16-13-3-1-11(2-4-13)9-12-5-7-17(8-6-12)15(18)14-10-19-14/h1-4,12,14H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUPGYXQXCUSPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=C(C=C2)Cl)C(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chlorophenyl)methyl]-1-(oxirane-2-carbonyl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B2470389.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2470393.png)
![3-Methyl-8-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2470394.png)
![Ethyl 3-oxo-4-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate](/img/structure/B2470395.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide](/img/structure/B2470396.png)

![3-phenylsulfanyl-N-[4-[2-(3-phenylsulfanylpropanoylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]propanamide](/img/structure/B2470398.png)



![5-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2470405.png)
